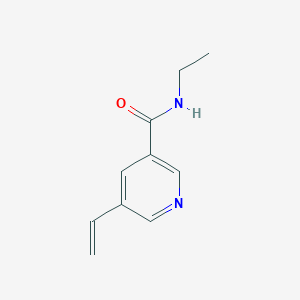

N-Ethyl-5-vinylnicotinamide

Description

Properties

IUPAC Name |

5-ethenyl-N-ethylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-3-8-5-9(7-11-6-8)10(13)12-4-2/h3,5-7H,1,4H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWUPYKLDNHIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CN=CC(=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of Nicotinic Acid

Nicotinic acid is activated using coupling reagents such as EDC/HOBt or converted to its acid chloride for reaction with ethylamine.

-

Activation : Nicotinic acid (1.0 equiv) is dissolved in dry DMF. HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) are added at 0°C.

-

Coupling : Ethylamine (1.5 equiv) is introduced dropwise. The mixture is stirred at 25°C for 12–24 h.

-

Workup : The product, N-ethylnicotinamide , is isolated via crystallization (ethanol/water) with yields of 75–85%.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Purity (HPLC) | >98% |

| Reaction Time | 12–24 h |

Alternative Route via Nicotinoyl Chloride

Nicotinic acid reacts with SOCl₂ to form nicotinoyl chloride, which is then treated with ethylamine:

-

Chlorination : Nicotinic acid + SOCl₂ (3.0 equiv) → reflux for 3 h.

-

Amidation : Nicotinoyl chloride + ethylamine (1.2 equiv) in CH₂Cl₂, 0°C → RT.

Vinyl Group Introduction at the 5-Position

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling replaces a halogen (Br/Cl) at the 5-position with a vinyl group.

-

Substrate : 5-Bromo-N-ethylnicotinamide (1.0 equiv), vinylboronic acid (1.5 equiv).

-

Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1).

-

Conditions : 80°C, 12 h → N-Ethyl-5-vinylnicotinamide (Yield: 65–72%).

Optimization Data :

| Condition | Effect on Yield |

|---|---|

| Pd(OAc)₂ vs. Pd(PPh₃)₄ | 60% vs. 72% |

| Solvent (THF vs. dioxane) | 55% vs. 72% |

| Temperature (60°C vs. 80°C) | 50% vs. 72% |

Heck Reaction

A vinyl group is introduced via palladium-catalyzed coupling with ethylene gas:

-

Substrate : 5-Bromo-N-ethylnicotinamide (1.0 equiv).

-

Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N (2.0 equiv).

-

Conditions : 90°C, ethylene gas (1 atm), DMF → Yield: 60–68%.

One-Pot Sequential Synthesis

Combined Amidation-Vinylation

A streamlined approach minimizes intermediate purification:

-

Step 1 : Nicotinic acid + ethylamine → N-ethylnicotinamide (EDC/HOBt).

-

Step 2 : In situ bromination (NBS, AIBN) → 5-bromo intermediate.

-

Step 3 : Suzuki coupling with vinylboronic acid → This compound (Total yield: 58–63%).

Advantages :

-

Reduced handling of sensitive intermediates.

-

Lower solvent consumption.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Purity | Scalability |

|---|---|---|---|---|

| Direct Amidation + Suzuki | EDC/HOBt → Pd coupling | 65–72% | >95% | High |

| Nicotinoyl Chloride + Heck | SOCl₂ → Pd catalysis | 60–68% | 90–95% | Moderate |

| One-Pot Sequential | EDC/HOBt → Bromination → Suzuki | 58–63% | 92% | Moderate |

Insights :

-

EDC/HOBt coupling offers higher reproducibility vs. acid chloride routes.

-

Suzuki coupling outperforms Heck in yield and substrate tolerance.

Challenges and Solutions

Regioselectivity in Vinylation

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-5-vinylnicotinamide can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various alkylating agents or aryl halides can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of saturated nicotinamide derivatives.

Substitution: Formation of N-substituted nicotinamide derivatives.

Scientific Research Applications

N-Ethyl-5-vinylnicotinamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-Ethyl-5-vinylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Nicotinamide Derivatives

*Molecular weights calculated based on structural formulas.

†Estimated based on nicotinamide (122.12 g/mol) with added ethyl (29 g/mol) and vinyl (26 g/mol) groups.

Key Findings:

The vinyl group at C5 distinguishes it from Nikethamide, which has a simpler diethylamide substitution. This vinyl moiety may increase reactivity, influencing stability or metabolic pathways .

The absence of nitro or fluorinated groups (common in Nilutamide/Nilotinib) may limit cytotoxicity but also reduce target specificity .

Limitations and Notes

- The provided evidence lacks direct data on This compound , necessitating inferences from structural analogs.

- Regulatory codes (e.g., O, H, F) in the evidence likely denote storage conditions or handling requirements but require further context for precise interpretation .

Q & A

Basic: What are the recommended synthetic routes for N-Ethyl-5-vinylnicotinamide, and how can purity be validated?

Methodological Answer:

- Synthetic Pathways : Begin with nicotinic acid derivatives as precursors. Ethylation at the nitrogen position can be achieved via nucleophilic substitution using ethyl halides in anhydrous conditions. Vinyl group introduction may require palladium-catalyzed coupling or radical-mediated reactions. Ensure inert atmospheres (e.g., nitrogen) to prevent side reactions .

- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). Report retention times, solvent systems, and spectral peaks in supplementary data .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Handling Precautions : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation or skin contact. Store in airtight containers under inert gas (argon) at 2–8°C to prevent degradation .

- Emergency Measures : In case of spills, evacuate the area, use absorbent materials (e.g., vermiculite), and dispose of waste via approved chemical protocols. Document incident reports per institutional safety guidelines .

Advanced: How should researchers design experiments to assess the pharmacokinetic properties of this compound?

Methodological Answer:

- In Vivo Models : Use rodent models (e.g., Sprague-Dawley rats) for bioavailability studies. Administer via intravenous and oral routes, collect plasma samples at timed intervals, and quantify compound levels using LC-MS/MS. Include control groups receiving vehicle-only treatments .

- Data Analysis : Apply non-compartmental analysis (NCA) for AUC, , and . Validate assays with calibration curves (R > 0.99) and report inter-day/intra-day precision (<15% CV) .

Advanced: How can contradictory data in studies on this compound’s bioactivity be systematically resolved?

Methodological Answer:

- Root-Cause Analysis : Compare experimental variables (e.g., cell lines, solvent polarity, incubation times). Use factorial design to isolate confounding factors. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .

- Meta-Analysis : Aggregate data from multiple studies (minimum n=5 independent experiments) and apply random-effects models to account for heterogeneity. Report 95% confidence intervals and I statistics to quantify inconsistency .

Basic: What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

- Stability Profiling : Prepare buffered solutions (pH 1.2–9.0) and incubate the compound at 37°C. Sample aliquots at 0, 6, 12, and 24 hours. Analyze degradation products via UPLC-QTOF and assign structures using MS/MS fragmentation patterns .

- Kinetic Modeling : Calculate degradation rate constants () using first-order kinetics. Report Arrhenius plots for temperature-dependent stability .

Advanced: What computational strategies can predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Validate force fields (e.g., OPLS3e) against crystallographic data of homologous proteins. Report docking scores (ΔG) and RMSD values for pose validation .

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze hydrogen bond occupancy and solvent-accessible surface area (SASA) using GROMACS .

Basic: How should researchers document experimental protocols to ensure reproducibility?

Methodological Answer:

- Detailed Reporting : Follow NIH guidelines for preclinical research. Include reagent lot numbers, equipment models (e.g., Agilent 1260 HPLC), and software versions (e.g., ChemStation Rev.B.04.03). Use Research Resource Identifiers (RRIDs) for biological materials .

- Data Archiving : Deposit raw spectra, chromatograms, and simulation trajectories in FAIR-aligned repositories (e.g., Chemotion, RADAR4Chem). Attach metadata templates describing experimental conditions .

Advanced: What statistical methods are appropriate for dose-response studies involving this compound?

Methodological Answer:

- Dose-Response Modeling : Fit data to a four-parameter logistic curve (Hill equation) using GraphPad Prism. Report EC, Hill slope, and values. Perform outlier detection via Grubbs’ test (α = 0.05) .

- Power Analysis : Predefine sample sizes using G*Power (effect size = 0.8, α = 0.05, power = 0.95) to ensure robustness. Disclose post-hoc adjustments for multiple comparisons (e.g., Bonferroni correction) .

Basic: How can researchers mitigate batch-to-batch variability in synthesized this compound?

Methodological Answer:

- Process Controls : Standardize reaction parameters (temperature ±1°C, stirring speed ±10 rpm). Use inline FTIR to monitor reaction progress and terminate at consistent conversion rates (>95%) .

- Quality Metrics : Enforce acceptance criteria for purity (>98% by HPLC), residual solvents (<500 ppm by GC), and elemental analysis (C, H, N within ±0.4% of theoretical) .

Advanced: What ethical considerations apply to in vivo studies of this compound?

Methodological Answer:

- Ethical Approvals : Submit protocols to institutional animal care committees (IACUC) for review. Adhere to ARRIVE 2.0 guidelines for reporting animal experiments, including randomization and blinding methods .

- Humane Endpoints : Define criteria for early euthanasia (e.g., >20% weight loss, severe lethargy) and document adverse events in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.